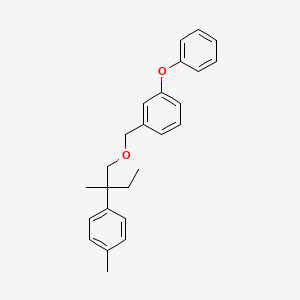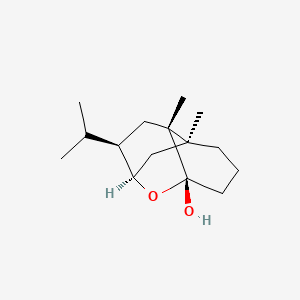
Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, may have unique properties due to its specific chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” likely involves multiple steps, including the formation of the steroid backbone and the introduction of the anilino and thiazolyl groups. Common synthetic routes for steroidal compounds include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the steroid backbone.
Substitution Reactions: These reactions are used to introduce the anilino and thiazolyl groups.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: To speed up the reactions.
Controlled Temperature and Pressure: To ensure the reactions proceed efficiently.
化学反应分析
Types of Reactions
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
科学研究应用
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” could have several scientific research applications, including:
Chemistry: As a model compound for studying steroidal chemistry.
Biology: For investigating its biological activity and potential therapeutic uses.
Medicine: As a potential drug candidate for treating various conditions.
Industry: For use in the synthesis of other complex molecules.
作用机制
The mechanism of action of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” would depend on its interaction with biological targets. This could involve:
Molecular Targets: Such as enzymes or receptors.
Pathways Involved: Such as hormonal pathways or metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other steroidal compounds with similar functional groups. Examples could be:
Androst-4-ene-3,11-dione: Without the anilino and thiazolyl groups.
17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-: Without the steroid backbone.
Uniqueness
The uniqueness of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
属性
CAS 编号 |
96971-36-7 |
|---|---|
分子式 |
C28H32N2O3S |
分子量 |
476.6 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C28H32N2O3S/c1-26-12-10-19(31)14-17(26)8-9-20-21-11-13-28(33,27(21,2)15-22(32)24(20)26)23-16-34-25(30-23)29-18-6-4-3-5-7-18/h3-7,14,16,20-21,24,33H,8-13,15H2,1-2H3,(H,29,30)/t20-,21-,24+,26-,27-,28-/m0/s1 |
InChI 键 |
NWALWVBGQQLNBK-FEHSMJKKSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


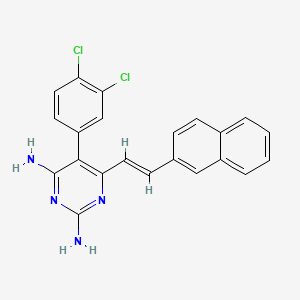
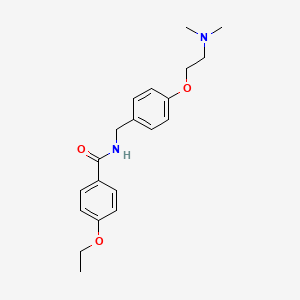
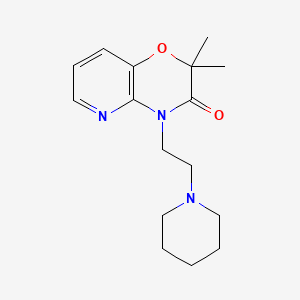
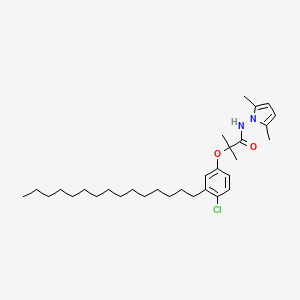
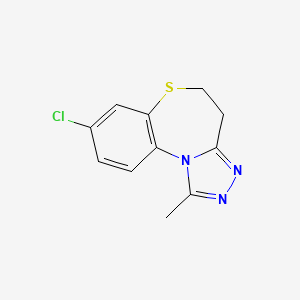
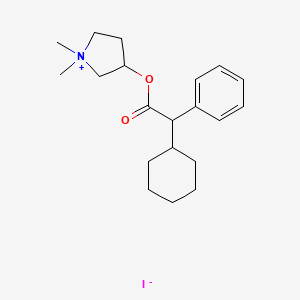
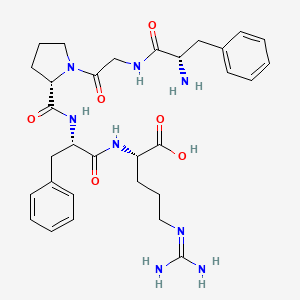
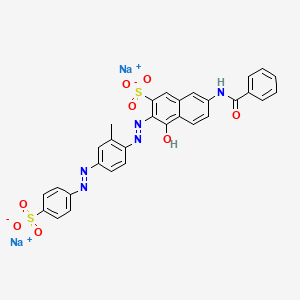
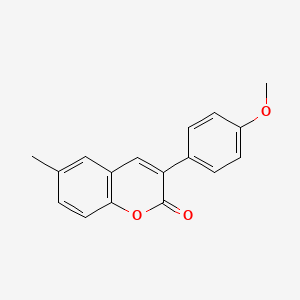
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

